Satraplatin Demonstrates Potent Cytotoxicity in Androgen-Insensitive Prostate Cancer Cells with IC50 Values Comparable to Active Metabolite JM118
In preclinical studies, satraplatin exhibited dose-dependent growth inhibition of prostate cancer cells, with IC50 values ranging from 1 to 3 µM for androgen-insensitive (AI) cell lines (e.g., PC-3, DU145) and 11 µM for the androgen-sensitive LNCaP line [1]. Notably, its primary active metabolite, JM118, displayed up to 16-fold greater potency, with IC50 values as low as 0.07 µM, underscoring the prodrug's activation mechanism [1][2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1–3 µM (androgen-insensitive prostate cancer cells) |
| Comparator Or Baseline | JM118 (active metabolite): 0.07–0.2 µM (up to 16-fold more potent) |
| Quantified Difference | Satraplatin IC50 1–3 µM vs. JM118 IC50 0.07–0.2 µM |
| Conditions | Human prostate cancer cell lines (PC-3, DU145) assessed via MTT or clonogenic assay after 72-hour exposure. |
Why This Matters
This data establishes satraplatin as a viable prodrug whose cytotoxic activity is substantially amplified upon metabolic conversion, a critical consideration for dosing and efficacy predictions in prostate cancer models.
- [1] Wosikowski K, Lamphere L, Unteregger G, et al. Preclinical antitumor activity of the oral platinum analog satraplatin. Cancer Chemother Pharmacol. 2007 Sep;60(4):589-600. doi: 10.1007/s00280-007-0502-z. View Source
- [2] Samimi G, Howell SB. Novel mechanisms of platinum drug resistance identified in cells selected for resistance to JM118 the active metabolite of satraplatin. Cancer Chemother Pharmacol. 2007 Feb;59(3):301-12. doi: 10.1007/s00280-006-0271-0. View Source
